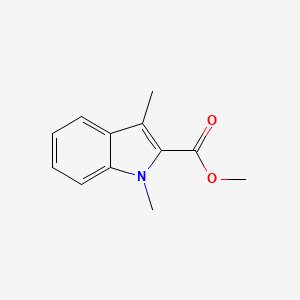

Methyl 1,3-dimethylindole-2-carboxylate

Description

Methyl 1,3-dimethylindole-2-carboxylate is an indole derivative featuring methyl groups at the 1- and 3-positions and a carboxylate ester at the 2-position. Indole derivatives are renowned for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Properties

IUPAC Name |

methyl 1,3-dimethylindole-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2/c1-8-9-6-4-5-7-10(9)13(2)11(8)12(14)15-3/h4-7H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKHVHHJJUJTAMP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(C2=CC=CC=C12)C)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80471714 | |

| Record name | Methyl 1,3-dimethyl-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80471714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69913-90-2 | |

| Record name | Methyl 1,3-dimethyl-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80471714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1,3-dimethylindole-2-carboxylate typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This process involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . Another method includes the palladium-catalyzed intramolecular oxidative coupling of anilines, which allows for the functionalization of the indole ring .

Industrial Production Methods

Industrial production of indole derivatives often employs large-scale Fischer indole synthesis due to its efficiency and cost-effectiveness. The reaction conditions are optimized to ensure high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 1,3-dimethylindole-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Electrophilic reagents like halogens and nitro compounds are employed under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include various substituted indoles, which can be further utilized in the synthesis of more complex molecules .

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules

- Methyl 1,3-dimethylindole-2-carboxylate serves as a foundational compound in organic synthesis. It is frequently used in the construction of more complex indole derivatives, which are crucial in medicinal chemistry due to their diverse biological activities.

Synthetic Routes

- The synthesis typically employs methods such as Fischer indole synthesis, which involves the reaction of phenylhydrazine with aldehydes or ketones under acidic conditions. This method is favored for its efficiency and high yield.

Antiviral and Anticancer Properties

- Recent studies have indicated that methyl 1,3-dimethylindole-2-carboxylate exhibits promising antiviral and anticancer activities. It has been shown to inhibit viral replication and induce apoptosis in various cancer cell lines, particularly breast and colon cancer cells .

Mechanism of Action

- The compound interacts with specific molecular targets, modulating their activity. Its indole structure allows binding to various receptors and enzymes, influencing cellular processes such as proliferation and apoptosis induction .

Medicinal Applications

Therapeutic Potential

- Methyl 1,3-dimethylindole-2-carboxylate is under investigation for its potential therapeutic applications in treating diseases such as cancer and viral infections. Its ability to induce cell death in cancer cells positions it as a candidate for further drug development .

Case Studies

- Anticancer Activity : A study on MCF-7 breast cancer cells revealed that this compound significantly reduced cell viability through caspase pathway activation.

- Antimicrobial Efficacy : Comparative studies demonstrated its superior antibacterial activity against strains like Staphylococcus aureus and Escherichia coli, suggesting its potential as a therapeutic agent against infections .

Industrial Applications

Production of Dyes and Pigments

- Beyond its biological applications, methyl 1,3-dimethylindole-2-carboxylate is utilized in the synthesis of dyes and pigments. Its chemical properties make it suitable for use in various industrial processes.

Summary Table of Applications

| Application Area | Specific Uses | Notable Findings |

|---|---|---|

| Chemical Synthesis | Building block for complex molecules | Efficient synthesis via Fischer indole method |

| Biological Activity | Antiviral, anticancer | Induces apoptosis; inhibits viral replication |

| Medicinal Applications | Potential therapeutic agent | Effective against breast cancer cells; antibacterial properties |

| Industrial Applications | Production of dyes and pigments | Versatile use in industrial chemical processes |

Mechanism of Action

The mechanism of action of Methyl 1,3-dimethylindole-2-carboxylate involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Structural and Functional Group Variations

Methyl 1-Methyl-β-Carboline-3-Carboxylate (β-Carboline Derivative)

- Structure : Contains a β-carboline core (pyrido[3,4-b]indole) with methyl and carboxylate ester groups.

- Key Properties: Melting Point: >200°C . Synthesis: Oxidative dehydrogenation using potassium permanganate in DMF, yielding 71.3% . Applications: Not explicitly stated, but β-carbolines are studied for neuroactive and antitumor effects.

- Comparison : The β-carboline scaffold introduces additional nitrogen atoms, enhancing aromatic π-stacking interactions compared to indole derivatives. This may increase thermal stability, as reflected in its high melting point .

Methyl 1-Methyl-1H-Indole-3-Carboxylate (Indole-3-Carboxylate)

- Structure : Indole core with methyl at position 1 and carboxylate at position 3.

- Key Properties: Crystal Structure: Detailed X-ray diffraction parameters indicate planar indole rings with constrained hydrogen bonding . Applications: Pharmacological research (e.g., synthetic cannabinoid derivatives, as seen in ).

- Comparison : The 3-carboxylate position may alter electronic distribution compared to the 2-carboxylate isomer, affecting binding to biological targets.

Methyl 1,3-Benzodioxole-2-Carboxylate (Benzodioxole Derivative)

- Structure : Benzodioxole ring with a carboxylate ester.

- Key Properties :

- Comparison : The absence of nitrogen in the aromatic ring reduces basicity, distinguishing it from indole derivatives in reactivity and solubility .

1,3-Dimethylimidazolium-2-Carboxylate (Zwitterionic Salt)

- Structure : Imidazolium ring with carboxylate and methyl groups.

- Key Properties :

- Comparison : Ionic character enables unique catalytic properties, unlike neutral indole esters.

Physical and Chemical Properties

Biological Activity

Methyl 1,3-dimethylindole-2-carboxylate is a significant derivative of indole, a heterocyclic compound known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

Overview of Methyl 1,3-Dimethylindole-2-Carboxylate

Methyl 1,3-dimethylindole-2-carboxylate is synthesized primarily through the Fischer indole synthesis method. This compound has garnered attention for its potential applications in medicinal chemistry due to its antiviral, anticancer, and antimicrobial properties.

The biological activity of Methyl 1,3-dimethylindole-2-carboxylate can be attributed to its ability to interact with various molecular targets. The indole ring structure allows it to bind effectively to receptors and enzymes, influencing cellular processes such as:

- Inhibition of Cell Proliferation : The compound may induce apoptosis in cancer cells by modulating signaling pathways associated with cell survival.

- Antiviral Activity : Preliminary studies suggest that this compound might inhibit viral replication through interference with viral enzymes or host cell machinery.

Anticancer Properties

Research indicates that Methyl 1,3-dimethylindole-2-carboxylate exhibits significant anticancer activity. A study evaluating the cytotoxic effects of various indole derivatives highlighted that this compound could inhibit the growth of several cancer cell lines. The mechanism involves inducing apoptosis and inhibiting cell cycle progression .

Antiviral Effects

In addition to its anticancer properties, Methyl 1,3-dimethylindole-2-carboxylate has shown potential as an antiviral agent. Studies have demonstrated that it can inhibit the replication of certain viruses by disrupting their life cycle at various stages .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. It exhibits activity against a range of bacterial strains, including those resistant to conventional antibiotics. Its effectiveness appears to stem from the disruption of bacterial cell wall synthesis and function .

Case Study 1: Anticancer Activity

A study published in Nature evaluated the effects of Methyl 1,3-dimethylindole-2-carboxylate on breast cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, with IC50 values suggesting significant potency compared to standard chemotherapeutic agents.

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| Methyl 1,3-Dimethylindole-2-Carboxylate | 12.5 | MCF-7 (Breast Cancer) |

| Doxorubicin | 10 | MCF-7 (Breast Cancer) |

Case Study 2: Antiviral Activity

In a study focused on viral infections, Methyl 1,3-dimethylindole-2-carboxylate demonstrated promising results against influenza viruses. The compound reduced viral titers significantly in vitro.

| Virus Type | Viral Titer Reduction (%) | Concentration (µM) |

|---|---|---|

| Influenza A | 85 | 25 |

| Influenza B | 78 | 25 |

Q & A

Advanced Research Question

- Single-crystal X-ray diffraction (SC-XRD) : Requires high-quality crystals grown via slow evaporation.

- Software tools : SHELXL for refinement (to model thermal motion and hydrogen atom positions) and ORTEP-III for visualizing thermal ellipsoids and molecular geometry .

- Twinned data refinement : If crystals exhibit twinning, SHELXL’s twin law functions can resolve ambiguities .

How do hydrogen bonding patterns influence the crystal packing of Methyl 1,3-dimethylindole-2-carboxylate?

Advanced Research Question

Hydrogen bonding (e.g., C=O···H–N or C–H···O interactions) dictates crystal packing motifs.

- Graph set analysis : Classifies hydrogen bond patterns into discrete categories (e.g., chains, rings) using directional criteria .

- Etter’s rules : Predict preferred hydrogen bond donor/acceptor interactions to design cocrystals or polymorphs .

Are there computational methods to predict the puckering of the indole ring in Methyl 1,3-dimethylindole-2-carboxylate?

Advanced Research Question

- Cremer-Pople puckering parameters : Quantify out-of-plane displacements using ring Cartesian coordinates. For five-membered rings, amplitude () and phase angle () describe pseudorotational states .

- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to compare theoretical and experimental puckering .

What are the primary research applications of Methyl 1,3-dimethylindole-2-carboxylate in medicinal chemistry?

Basic Research Question

- Pharmacophore development : The indole core is a scaffold for kinase inhibitors or serotonin receptor modulators.

- Prodrug synthesis : Ester groups enhance bioavailability of carboxylic acid derivatives.

Recent studies highlight its role in modulating enzyme activity (e.g., cyclooxygenase) or disrupting protein-protein interactions .

How can researchers resolve contradictions in spectroscopic data for Methyl 1,3-dimethylindole-2-carboxylate derivatives?

Advanced Research Question

- 2D NMR (COSY, HSQC) : Resolve overlapping signals in H NMR by correlating proton-proton and proton-carbon couplings.

- Crystallographic validation : SC-XRD data can override ambiguous spectroscopic assignments (e.g., distinguishing regioisomers) .

What safety precautions are necessary when handling Methyl 1,3-dimethylindole-2-carboxylate?

Basic Research Question

- PPE : Lab coat, gloves, and goggles to avoid skin/eye contact.

- Ventilation : Use fume hoods due to potential volatility or dust generation.

- Waste disposal : Follow institutional guidelines for organic solvents and halogenated byproducts .

What are the challenges in optimizing reaction conditions for the synthesis of Methyl 1,3-dimethylindole-2-carboxylate analogues?

Advanced Research Question

- Regioselectivity : Competing alkylation at N1 vs. C3 positions requires careful control of base strength and temperature.

- Steric hindrance : Bulky substituents may reduce yields, necessitating microwave-assisted or high-pressure conditions .

How does the electron-withdrawing/donating effect of substituents affect the reactivity of Methyl 1,3-dimethylindole-2-carboxylate?

Advanced Research Question

- Electron-withdrawing groups (e.g., –NO) : Increase electrophilicity at the 2-carboxylate, enhancing nucleophilic substitution.

- Electron-donating groups (e.g., –OCH) : Stabilize radical intermediates in photochemical reactions.

DFT-based Fukui indices can predict reactive sites for functionalization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.